![molecular formula C13H14BrNO4 B1522490 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid CAS No. 1305712-39-3](/img/structure/B1522490.png)
3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid
Descripción general
Descripción
“3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid” is a chemical compound with the CAS Number: 1305712-39-3 . Its IUPAC name is 4-{[2-(4-bromophenyl)-1-methyl-2-oxoethyl]amino}-4-oxobutanoic acid . The compound has a molecular weight of 328.16 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H14BrNO4/c1-8(15-11(16)6-7-12(17)18)13(19)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16)(H,17,18) . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the current resources.Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols incorporating bromophenol moieties, have been investigated for their inhibitory effects on the carbonic anhydrase enzyme (CA). These compounds, including derivatives closely related to 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid, exhibited significant inhibition against human CA isoenzymes, demonstrating their potential in medical applications related to disorders involving carbonic anhydrase activity. The study presents new bromophenol derivatives as potent inhibitors, with specific compounds showing Ki values in the low nanomolar range, indicating their high effectiveness against CA isoenzymes I and II, and moderate inhibition against CA IX and XII (Boztaş et al., 2015).
Catalysis in CO2 Reduction
The addition of weak Bronsted acids to iron(0) tetraphenylporphyrins significantly improves the catalysis of CO2 reduction, offering a pathway for the efficient conversion of CO2 to valuable products like carbon monoxide and formic acid. This research highlights the potential of incorporating compounds similar to 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid in catalytic systems for environmental applications, specifically in reducing CO2 emissions and exploring new avenues for carbon capture and utilization (Bhugun, Lexa, & Savéant, 1996).
Organic Dyes for DSSCs
The development of D-π-A-π-A architectured organic chromophores for Dye-Sensitized Solar Cells (DSSCs) involves compounds with structures related to 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid. These chromophores demonstrate the importance of structural design in achieving high photovoltaic performance, with certain derivatives showing promising conversion efficiencies. This work contributes to the advancement of renewable energy technologies by providing insights into the molecular engineering of organic dyes for efficient solar energy conversion (Naik et al., 2017).
Renewable Building Blocks for Materials Science
Phloretic acid, a compound structurally related to the target molecule, has been explored as a renewable building block for the synthesis of polybenzoxazine, a class of high-performance polymers. This research showcases the potential of naturally occurring phenolic compounds in enhancing the reactivity of molecules toward the formation of advanced materials, offering sustainable alternatives to traditional petrochemical-based precursors (Trejo-Machin et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
4-[[1-(4-bromophenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4/c1-8(15-11(16)6-7-12(17)18)13(19)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGXOYPDYCWYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



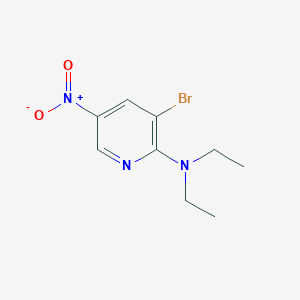
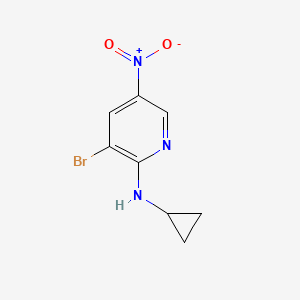
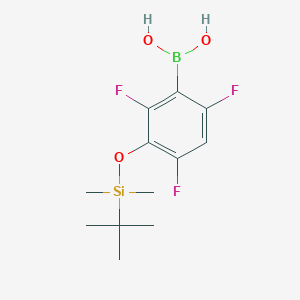

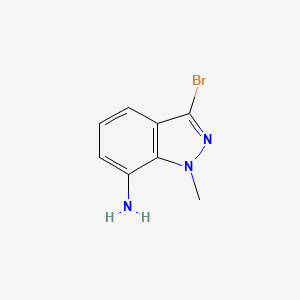
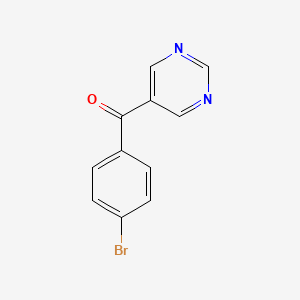
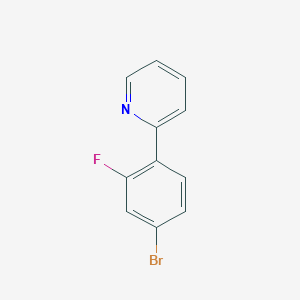
![tert-Butyl (1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)carbamate](/img/structure/B1522419.png)


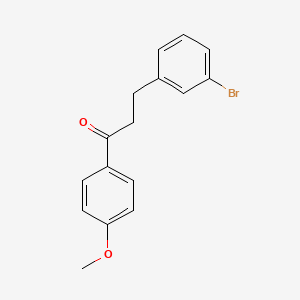
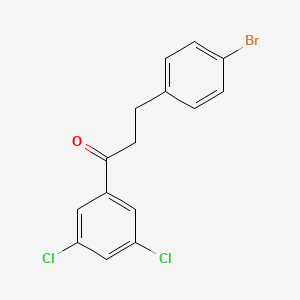
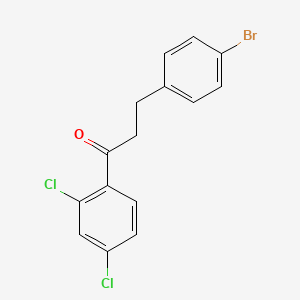
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate](/img/structure/B1522426.png)